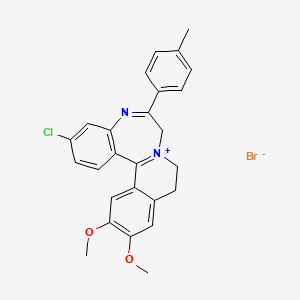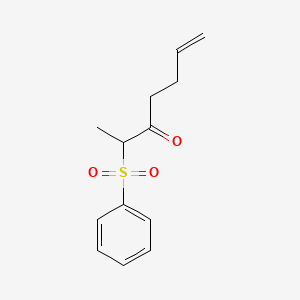![molecular formula C16H10BrCl2NO B14433518 4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline CAS No. 83054-46-0](/img/structure/B14433518.png)
4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline is a chemical compound that features a bromonaphthalene moiety linked to a dichloroaniline structure via an ether bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline typically involves the reaction of 6-bromonaphthalen-2-ol with 3,5-dichloroaniline in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Elevated temperatures around 80-100°C
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The bromonaphthalene moiety can be oxidized to form corresponding naphthoquinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety can intercalate with DNA, while the dichloroaniline structure can interact with enzymes and receptors. These interactions can lead to the modulation of biological processes, such as inhibition of cell proliferation or induction of apoptosis.
類似化合物との比較
Similar Compounds
- Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate
- 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one
- (6-Bromonaphthalen-2-yl)boronic acid
Uniqueness
4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline is unique due to its combination of bromonaphthalene and dichloroaniline moieties, which confer distinct chemical and biological properties
特性
CAS番号 |
83054-46-0 |
|---|---|
分子式 |
C16H10BrCl2NO |
分子量 |
383.1 g/mol |
IUPAC名 |
4-(6-bromonaphthalen-2-yl)oxy-3,5-dichloroaniline |
InChI |
InChI=1S/C16H10BrCl2NO/c17-11-3-1-10-6-13(4-2-9(10)5-11)21-16-14(18)7-12(20)8-15(16)19/h1-8H,20H2 |
InChIキー |
UBSCEDIDUDHHNM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OC3=C(C=C(C=C3Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


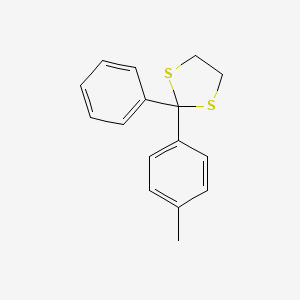
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
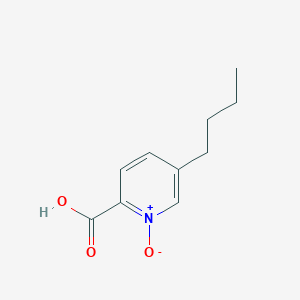


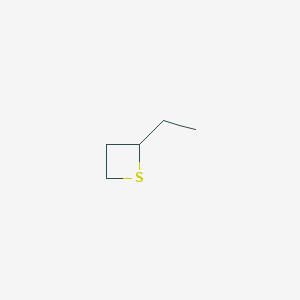
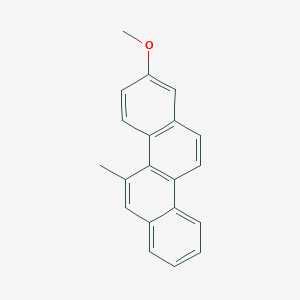
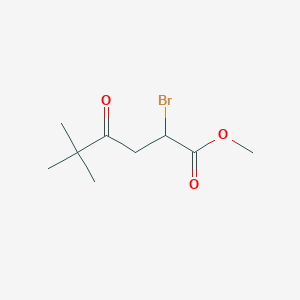
![2-([1,1'-Biphenyl]-4-yl)-3,4-dihydrophenanthrene](/img/structure/B14433475.png)
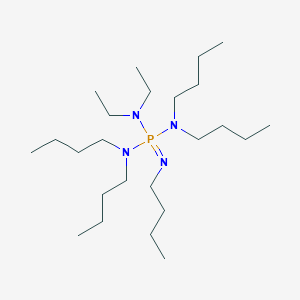
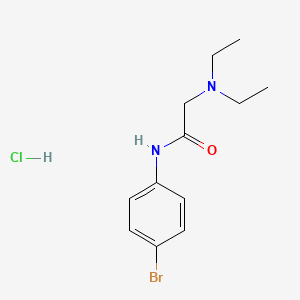
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide](/img/structure/B14433488.png)
